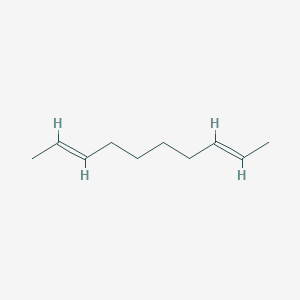
trans,trans-2,8-Decadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans,trans-2,8-Decadiene is a chemical compound that belongs to the class of dienes, which are organic compounds containing two double bonds. This compound has been the subject of scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of trans,trans-2,8-Decadiene is not fully understood. However, it is believed to interact with cellular components and disrupt normal cellular processes. In particular, it has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trans,trans-2,8-Decadiene has several advantages for lab experiments, including its availability and ease of synthesis. However, it also has several limitations, including its instability and potential toxicity.
Direcciones Futuras
There are several future directions for research on trans,trans-2,8-Decadiene. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of its potential applications in the field of medicine, particularly as an antitumor agent. Finally, further studies are needed to fully understand its mechanism of action and its potential effects on human health.
Métodos De Síntesis
Trans,trans-2,8-Decadiene can be synthesized through a variety of methods, including the Wittig reaction, the McMurry reaction, and the Horner-Wadsworth-Emmons reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The McMurry reaction involves the coupling of two ketones or aldehydes in the presence of a reducing agent to form an alkene. The Horner-Wadsworth-Emmons reaction involves the reaction of an aldehyde or ketone with a phosphonate to form an alkene.
Aplicaciones Científicas De Investigación
Trans,trans-2,8-Decadiene has been studied for its potential applications in various fields, including organic synthesis, material science, and pharmaceuticals. In organic synthesis, it can be used as a building block for the synthesis of other organic compounds. In material science, it can be used as a monomer for the synthesis of polymers with unique properties. In pharmaceuticals, it has been studied for its potential as an antitumor agent.
Propiedades
| 19398-85-7 | |
Fórmula molecular |
C5H14SSi |
Peso molecular |
138.25 g/mol |
Nombre IUPAC |
(2E,8E)-deca-2,8-diene |
InChI |
InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-6H,7-10H2,1-2H3/b5-3+,6-4+ |
Clave InChI |
ZIWONNNFUQQNAZ-GGWOSOGESA-N |
SMILES isomérico |
C/C=C/CCCC/C=C/C |
SMILES |
CC=CCCCCC=CC |
SMILES canónico |
CC=CCCCCC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230981.png)
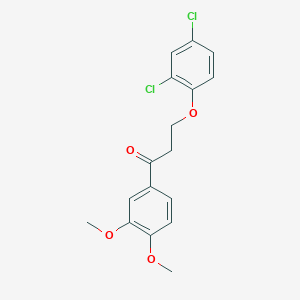
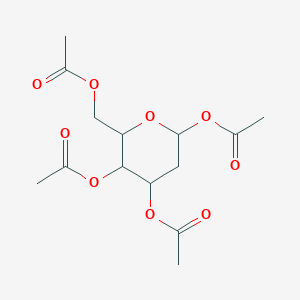


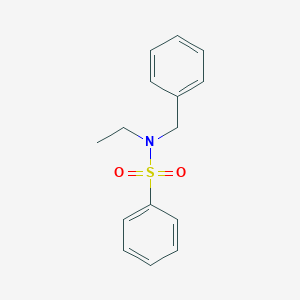


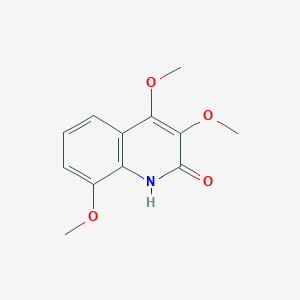
![[(E)-1,3-benzodioxol-5-ylmethylideneamino]urea](/img/structure/B231012.png)
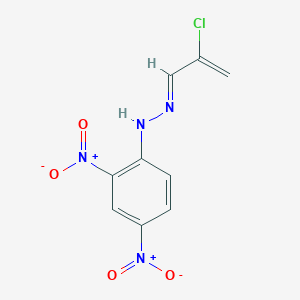

![Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)

